(Prop-1-en-2-yl)cyclobutane
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Overview
Description
(Prop-1-en-2-yl)cyclobutane is an organic compound with the molecular formula C7H12 It consists of a cyclobutane ring substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (Prop-1-en-2-yl)cyclobutane involves the [2+2] cycloaddition reaction. This reaction typically requires the use of alkenes and a suitable catalyst under controlled conditions. For instance, the reaction between an alkene and an allene can produce cyclobutane derivatives through photochemical or thermal activation .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(Prop-1-en-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming cyclobutyl derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated cyclobutane compounds.
Scientific Research Applications
(Prop-1-en-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Prop-1-en-2-yl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the prop-1-en-2-yl group. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutene: A cyclobutane derivative with a double bond.
Cyclopropane: A three-membered ring compound with similar reactivity.
Uniqueness
(Prop-1-en-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a prop-1-en-2-yl group.
Properties
IUPAC Name |
prop-1-en-2-ylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h7H,1,3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTKMUJLWMHNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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